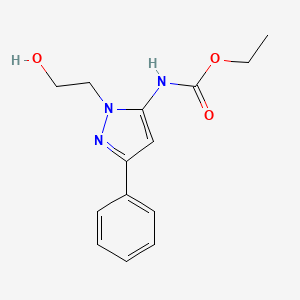
乙基(1-(2-羟乙基)-3-苯基-1H-吡唑-5-基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a hydroxyethyl group and a phenyl group attached to the pyrazole ring, along with an ethyl carbamate moiety, makes this compound unique and potentially useful in various scientific applications.
科学研究应用
Ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely involve the same basic reaction as in the laboratory synthesis but scaled up to accommodate larger quantities of reactants and products. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of an amine from the carbamate group.
Substitution: Introduction of various substituents onto the phenyl ring.
作用机制
The mechanism of action of ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group can participate in hydrogen bonding, while the phenyl group can engage in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with known carcinogenic properties.
Methyl carbamate: Another carbamate with similar chemical properties but different biological activities.
Propyl carbamate: Similar in structure but with a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness
Ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties not found in simpler carbamates
属性
IUPAC Name |
ethyl N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-20-14(19)15-13-10-12(16-17(13)8-9-18)11-6-4-3-5-7-11/h3-7,10,18H,2,8-9H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEVBAMBDGXGQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2412569.png)
![2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N,2-diphenylethanethioamide](/img/structure/B2412570.png)
![4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2412571.png)


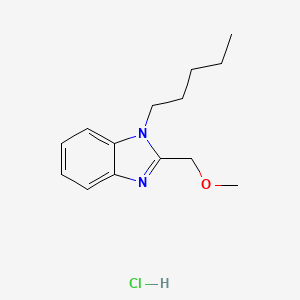
![Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2412578.png)
![ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2412579.png)
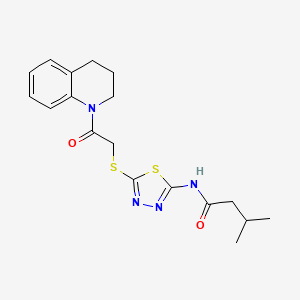
![N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2412582.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2412583.png)
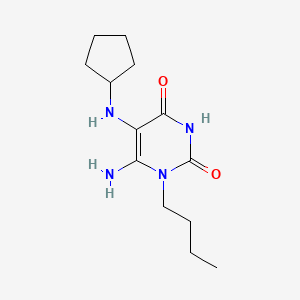
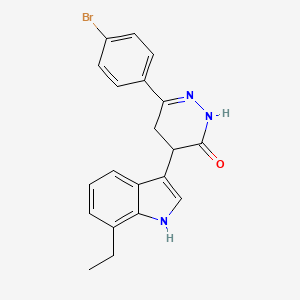
![N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412586.png)
